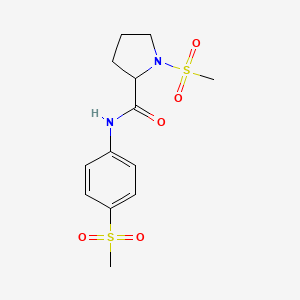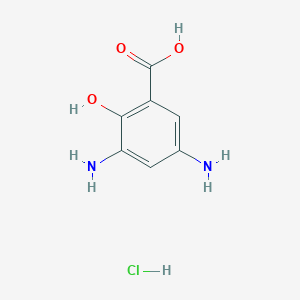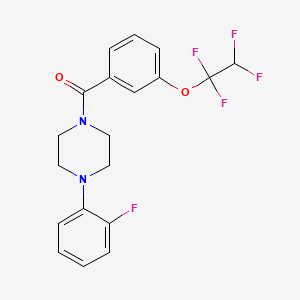
4-(2-氟苯基)哌嗪基 3-(1,1,2,2-四氟乙氧基)苯基酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Fluorophenyl)piperazinyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl ketone is a complex organic compound with significant potential in various scientific fields. This compound features a piperazine ring substituted with a fluorophenyl group and a phenyl ketone moiety with a tetrafluoroethoxy substituent. The unique structure of this compound makes it a subject of interest in medicinal chemistry and material science.
科学研究应用
4-(2-Fluorophenyl)piperazinyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl ketone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound’s unique properties make it useful in the development of advanced materials and coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)piperazinyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl ketone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the reaction of 2-fluoroaniline with piperazine under controlled conditions to form the 2-fluorophenylpiperazine intermediate. This intermediate is then reacted with 3-(1,1,2,2-tetrafluoroethoxy)benzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(2-Fluorophenyl)piperazinyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the ketone moiety.
Substitution: The fluorophenyl and tetrafluoroethoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
作用机制
The mechanism of action of 4-(2-Fluorophenyl)piperazinyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl ketone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances the compound’s binding affinity, while the tetrafluoroethoxy group contributes to its stability and bioavailability. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
4-(2-Fluorophenyl)piperazine: A simpler analog with similar biological activity.
3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride: A precursor used in the synthesis of the target compound.
2-Fluoroaniline: Another precursor with applications in various synthetic routes.
Uniqueness
4-(2-Fluorophenyl)piperazinyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl ketone stands out due to its combination of a piperazine ring, fluorophenyl group, and tetrafluoroethoxy substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F5N2O2/c20-15-6-1-2-7-16(15)25-8-10-26(11-9-25)17(27)13-4-3-5-14(12-13)28-19(23,24)18(21)22/h1-7,12,18H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESYZFLYVDBHRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)OC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F5N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
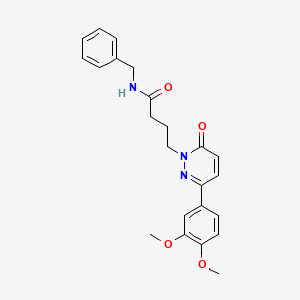
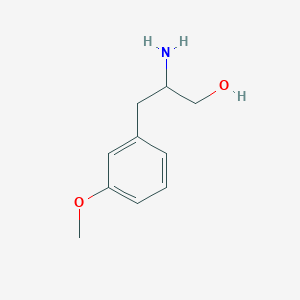
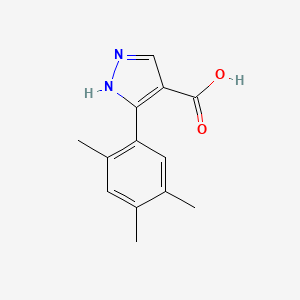
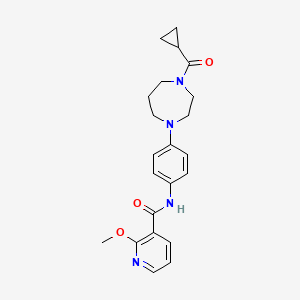
![methyl 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate](/img/structure/B2550971.png)
![1,7-dimethyl-8-(2-(4-phenethylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2550972.png)
![2-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]phenol](/img/structure/B2550974.png)

![6,6-Difluoro-1-azaspiro[3.3]heptane hemioxalate](/img/structure/B2550977.png)
![[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE](/img/structure/B2550978.png)
![3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B2550980.png)
![N-(3-chlorobenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2550981.png)
